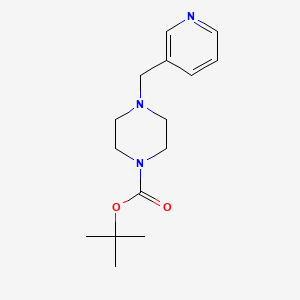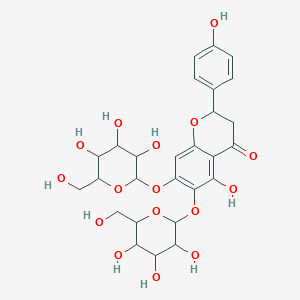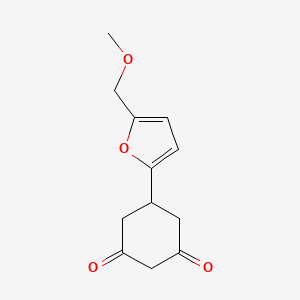![molecular formula C32H43N3O7 B12110829 Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is known for its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of amide bonds and esterification reactions. The starting materials often include ethyl esters and amino acids, which undergo condensation reactions under controlled conditions to form the desired product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions
Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.
科学研究应用
Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Ramipril: A related compound used as an angiotensin-converting enzyme (ACE) inhibitor.
Lisinopril: Another ACE inhibitor with a similar structure but different pharmacological properties.
Enalapril: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple types of chemical modifications, making it a versatile compound for scientific studies.
属性
分子式 |
C32H43N3O7 |
|---|---|
分子量 |
581.7 g/mol |
IUPAC 名称 |
methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39) |
InChI 键 |
MYZMCIGSLRHGDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)






![benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B12110795.png)




